

Application Notes and Protocols for TAMRA-PEG2-Maleimide Protein Labeling

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Compound of Interest

Compound Name: TAMRA-PEG2-Maleimide

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Introduction

TAMRA-PEG2-Maleimide is a fluorescent labeling reagent that combines the bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a thiol-reactive maleimide group via a short polyethylene glycol (PEG) spacer. This reagent is designed for the specific covalent labeling of cysteine residues in proteins and peptides. The maleimide group selectively reacts with the sulfhydryl (thiol) group of cysteine residues under neutral to slightly acidic pH conditions, forming a stable thioether bond. The hydrophilic PEG2 spacer enhances the solubility of the dye and reduces potential steric hindrance between the fluorophore and the biomolecule, minimizing interference with the protein's biological activity. Labeled proteins are valuable tools in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.

Chemical and Physical Properties

The properties of **TAMRA-PEG2-Maleimide** are summarized in the table below. These values are essential for calculating the degree of labeling and for configuring instrumentation for fluorescence detection.

Property	Value	Reference
Molecular Formula	C35H36N4O8	[1]
Molecular Weight	640.68 g/mol	[2]
Excitation Maximum (λ_{ex})	~553 nm	[3]
Emission Maximum (λ_{em})	~575 nm	[3]
Molar Extinction Coefficient (ϵ)	~84,000 M ⁻¹ cm ⁻¹ at 541 nm	[4]
Correction Factor (CF280)	~0.19	
Reactive Group	Maleimide	
Target Moiety	Sulfhydryl groups (-SH) on cysteine residues	

*Note: The Molar Extinction Coefficient and Correction Factor are for a closely related TAMRA-maleimide isomer. These values are provided as an approximation and may vary slightly for the PEG2-containing molecule.

Experimental Protocols

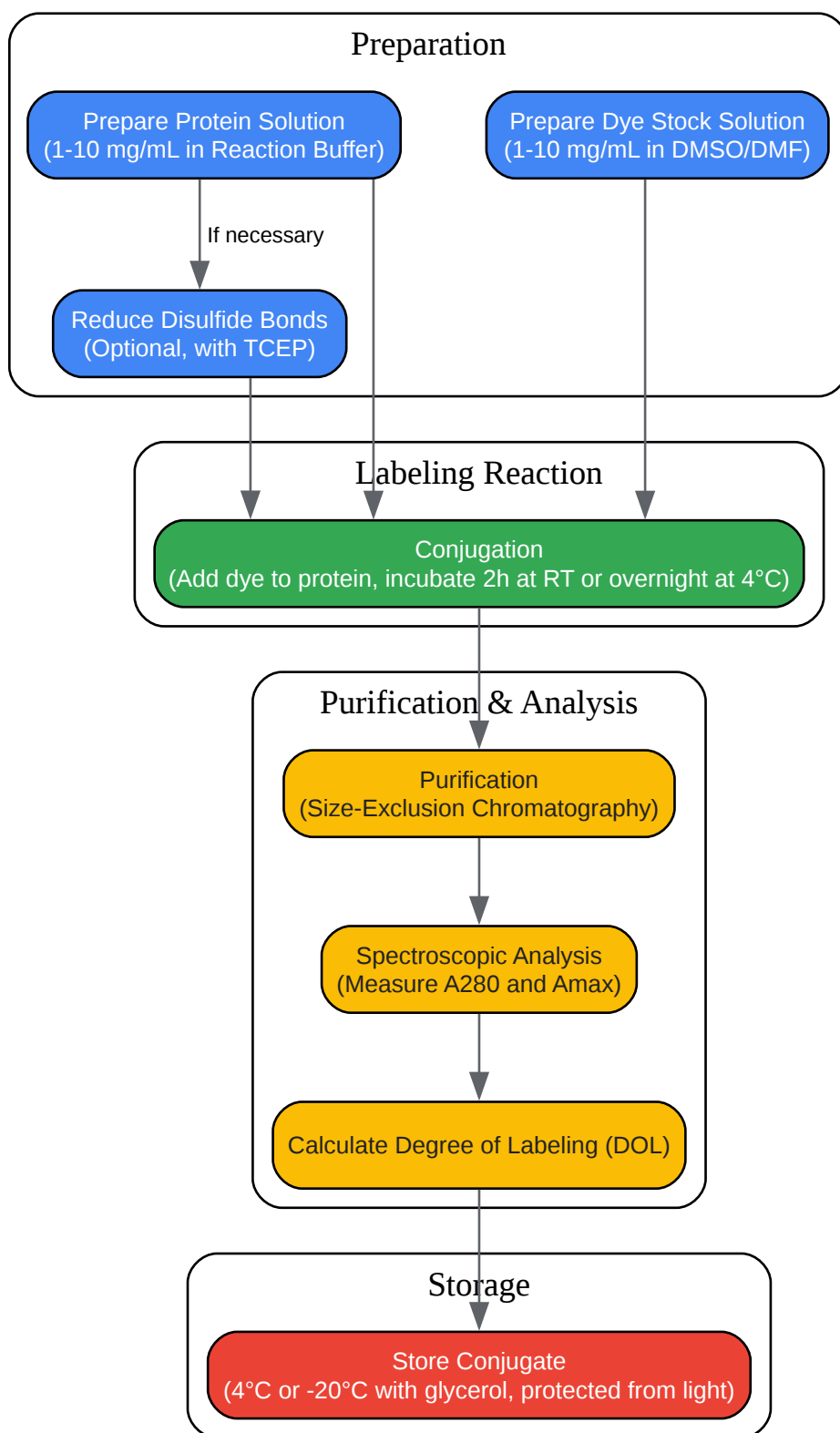
This section provides a detailed protocol for the labeling of a protein with **TAMRA-PEG2-Maleimide**.

I. Materials and Reagents

- **TAMRA-PEG2-Maleimide**
- Protein of interest containing at least one cysteine residue
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching Reagent: L-cysteine or β -mercaptoethanol

- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
- Spectrophotometer

II. Protocol Workflow Diagram



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Caption: Experimental workflow for protein labeling with **TAMRA-PEG2-Maleimide**.

III. Detailed Methodologies

A. Preparation of Reagents

- **Protein Solution:** Dissolve the protein of interest in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the protein is in an inappropriate buffer (e.g., containing thiols), exchange it with the reaction buffer using dialysis or a desalting column.
- **Reduction of Disulfide Bonds (Optional):** If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
- **TAMRA-PEG2-Maleimide Stock Solution:** Immediately before use, dissolve **TAMRA-PEG2-Maleimide** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

B. Labeling Reaction

- Add a 10- to 20-fold molar excess of the **TAMRA-PEG2-Maleimide** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
- Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

C. Purification of the Labeled Protein

- After the incubation period, remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
- The first colored band to elute from the column is the labeled protein. Collect the fractions containing the conjugate.

IV. Calculation of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of TAMRA (~553 nm, A_{max}). Dilute the conjugate solution if necessary to obtain absorbance readings in the linear range of the spectrophotometer.
- Calculate the concentration of the protein:
 - Corrected A_{280} (A_{prot}): $A_{prot} = A_{280} - (A_{max} \times CF_{280})$
 - Protein Concentration (M): $[Protein] = A_{prot} / \epsilon_{prot}$
 - Where CF_{280} is the correction factor (~0.19) and ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye:
 - Dye Concentration (M): $[Dye] = A_{max} / \epsilon_{dye}$
 - Where ϵ_{dye} is the molar extinction coefficient of TAMRA (~84,000 $M^{-1}cm^{-1}$).
- Calculate the Degree of Labeling:
 - $DOL = [Dye] / [Protein]$

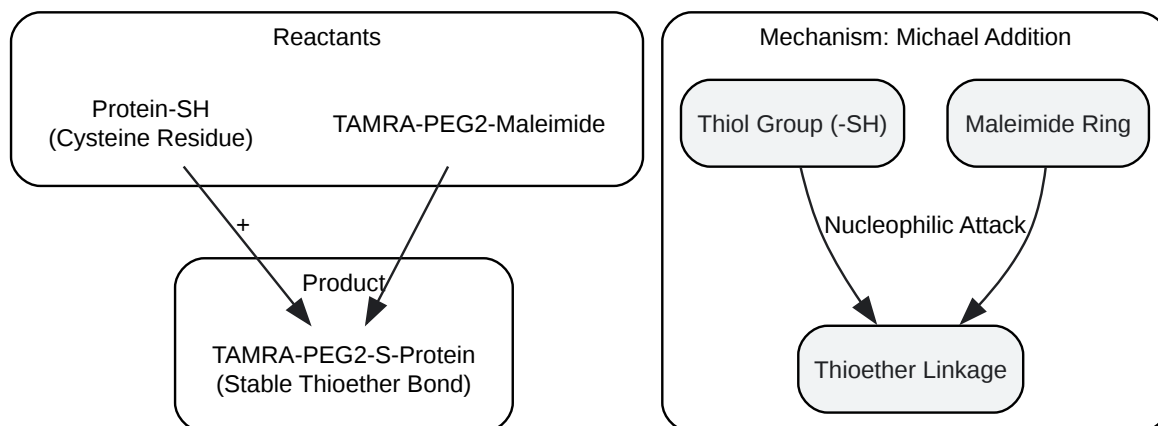
An optimal DOL is typically between 2 and 4 for antibodies, but this can vary depending on the protein and the application.

V. Storage of the Conjugate

Store the labeled protein in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -20°C for long-term storage. For concentrations below 1 mg/mL, the addition of a carrier protein like bovine serum albumin (BSA) at 1-10 mg/mL is recommended. For storage at -20°C, adding glycerol to a final concentration of 50% can prevent freeze-thaw damage. Always protect the conjugate from light.

Reaction Mechanism

The labeling reaction is a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This results in the formation of a stable thioether linkage.



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Caption: Reaction between a protein's cysteine and **TAMRA-PEG2-Maleimide**.

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